(5-methoxynaphthalen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methoxynaphthalen-2-yl)methanol is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, featuring a methoxy group at the 5-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-methoxynaphthalen-2-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (5-methoxynaphthalen-2-yl)methanal using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is typically carried out at room temperature, yielding the desired alcohol product .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of (5-methoxynaphthalen-2-yl)methanal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(5-methoxynaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (5-methoxynaphthalen-2-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: It can be reduced to (5-methoxynaphthalen-2-yl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: (5-methoxynaphthalen-2-yl)methanal.
Reduction: (5-methoxynaphthalen-2-yl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-methoxynaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism by which (5-methoxynaphthalen-2-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme .
Comparison with Similar Compounds
Similar Compounds
2-methoxynaphthalene: A key intermediate in the production of naproxen, a non-steroidal anti-inflammatory drug.
1-methoxynaphthalene: Used in the synthesis of various organic compounds.
2-naphthol: An important precursor in the manufacture of dyes and pigments.
Uniqueness
(5-methoxynaphthalen-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in applications where other similar compounds may not be suitable .
Properties
CAS No. |
1261630-27-6 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.